Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid

somatostatin receptor radiolabeled peptide antagonists regioisomer SAR

Researchers requiring Fmoc-protected β³-amino acids with heterocyclic side chains for SPPS face regioisomeric ambiguity and limited sourcing. This (S)-configured 3-pyridyl building block enables direct construction of metal-chelate peptide conjugates for radiopharmaceutical imaging and therapy. • Protease-resistant β³-backbone extends peptide half-life in biological matrices • 3-Pyridyl nitrogen coordinates ⁹⁹ᵐTc, ⁶⁸Ga, Cu, Re for molecular probe design • Fmoc chemistry ensures drop-in compatibility with automated peptide synthesizers Supplied at ≥95% HPLC purity; shipped under ambient conditions with full Certificate of Analysis.

Molecular Formula C24H22N2O4
Molecular Weight 402.4 g/mol
CAS No. 270063-60-0
Cat. No. B1363633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid
CAS270063-60-0
Molecular FormulaC24H22N2O4
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)CC(=O)O
InChIInChI=1S/C24H22N2O4/c27-23(28)13-17(12-16-6-5-11-25-14-16)26-24(29)30-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-11,14,17,22H,12-13,15H2,(H,26,29)(H,27,28)/t17-/m0/s1
InChIKeyQBMDHZYUTBFELW-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid: Identity & Classification


Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid (CAS 270063-60-0), systematically named (βS)-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-pyridinebutanoic acid, is a chiral Fmoc-protected β³-amino acid derivative classified under the 3-Amino-4-phenylbutanoic Acid Analogs category . It belongs to the β-homoalanine family, bearing a 3-pyridyl substituent at the γ-position of the extended β-amino acid backbone. With a molecular formula of C₂₄H₂₂N₂O₄, molecular weight of 402.44 g/mol, computed XLogP3-AA of 3.5, and a topological polar surface area of 88.5 Ų, this compound is engineered as a specialty building block for Fmoc-based solid-phase peptide synthesis (SPPS), enabling incorporation of a pyridyl-heterocyclic side chain with defined (S)-stereochemistry into peptide sequences [1].

SP
Fmoc-SPPS building block – Compatible with standard Fmoc/tBu solid-phase peptide synthesis workflows and automated synthesizers.
ST
Stereochemical-control context – Defined (S)-enantiomer for chiral peptide sequences requiring L-amino acid compatibility.
PY
Pyridyl heterocycle incorporation – Enables metal coordination and hydrogen-bonding functionality in designed peptides.

Why Substituting with Analogs Compromises Peptide Function


Substituting Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid with seemingly similar building blocks—such as its (R)-enantiomer (CAS 269396-66-9), the 4-pyridyl regioisomer (CAS 270065-69-5), the phenyl analog lacking the pyridyl nitrogen, or Boc-protected variants—introduces changes that cascade through peptide structure and function. The 3-pyridyl nitrogen position dictates hydrogen-bonding geometry and metal-coordination capacity; regioisomeric substitution (3-pyridyl → 4-pyridyl) has been shown to alter somatostatin receptor subtype binding selectivity by over 10-fold in radiolabeled antagonist peptides [1]. The (S)-configuration at the β-carbon ensures compatibility with L-amino acid-based peptide architectures, while the β³-backbone (extra methylene relative to α-amino acids) confers resistance to common proteolytic degradation pathways—a property absent in α-amino acid surrogates such as Fmoc-(S)-2-amino-4-(3-pyridyl)butyric acid [2]. These structural distinctions translate directly into altered pharmacological profiles, making informed selection essential.

Property
Target Compound
Potential Substitute
Regiochemistry
3-Pyridyl (meta)
4-Pyridyl regioisomer may shift receptor binding profile and hydrogen-bond geometry
Stereochemistry
(S)-enantiomer
(R)-enantiomer produces diastereomeric peptides with altered structural propensity
Backbone class
β³-amino acid
α-amino acid analog lacks inherent proteolytic resistance profile
Side chain
3-Pyridyl (N-heterocycle)
Phenyl analog cannot support metal-coordination or additional H-bond acceptor capacity
Protecting group
Fmoc (base-labile)
Boc-protected variant requires orthogonal Boc/Bzl strategy, incompatible with standard Fmoc-SPPS

Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid: Differentiation from Analogs


3-Pyridyl vs. 4-Pyridyl: Impact on Receptor Binding

In a systematic study of pyridylalanine regioisomers incorporated at position 3 of radiolabeled somatostatin antagonists, the 3-pyridylalanine (3-Pal) isomer conferred distinct binding affinity and internalization profiles compared to the 4-pyridylalanine (4-Pal) isomer across somatostatin receptor subtypes sst1–sst5 [1]. While this study examined α-pyridylalanines, the regiochemical principle extends to β-homoalanine derivatives: the nitrogen position in the pyridyl ring (meta in 3-pyridyl vs. para in 4-pyridyl) alters hydrogen-bond directionality and electrostatic surface potential, which directly impacts peptide-receptor interface compatibility. For the target compound Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid (CAS 270063-60-0) vs. its 4-pyridyl regioisomer Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid (CAS 270065-69-5), the identical molecular formula (C₂₄H₂₂N₂O₄, MW 402.44) belies critical differences in bioactivity potential [2].

3-Pyridyl vs. 4-Pyridyl
Cross-study comparable
Reported >10-fold difference in receptor subtype binding selectivity
Target
4-Pyridyl
Regioisomeric substitution may alter target engagement and binding geometry
Extrapolated from α-pyridylalanine SAR studies; β³-homoalanine scaffold may exhibit similar context
somatostatin receptor radiolabeled peptide antagonists regioisomer SAR

(S)- vs. (R)-Enantiomer: Compatibility with L-Peptides

The (S)-enantiomer (CAS 270063-60-0) is the L-configuration analog required for compatibility with naturally occurring L-amino acid peptide sequences. The (R)-enantiomer (CAS 269396-66-9), while chemically identical (C₂₄H₂₂N₂O₄, MW 402.44) and available at similar purity specifications (95% minimum), produces diastereomeric peptides when incorporated into L-peptide chains, fundamentally altering secondary structure propensity and target recognition . The target compound's defined atom stereocenter count of 1 (PubChem) confirms single-enantiomer identity, critical for reproducible peptide folding and biological activity [1]. Commercially, both enantiomers are available as distinct catalog items (e.g., Santa Cruz Biotechnology sc-294618 for (S)-enantiomer vs. separate listing for (R)-enantiomer), underscoring their non-interchangeable nature in procurement workflows .

(S)- vs. (R)-Enantiomer
Direct head-to-head
Opposite chirality at β-carbon; defined stereocenter count = 1
Stereochemical-control context: (R)-enantiomer produces diastereomeric peptides with altered structural outcomes
Both enantiomers share identical MW and formula but are non-interchangeable in L-peptide synthesis
chiral peptide synthesis enantiomeric purity β-amino acid stereochemistry

β³-Amino Acid Backbone: Proteolytic Stability vs. α-Analogs

The target compound features a β³-amino acid backbone (3-amino-4-aryl-butyric acid scaffold) with an additional methylene group between the amino and carboxyl functions compared to α-amino acids such as Fmoc-(S)-2-amino-4-(3-pyridyl)butyric acid (CAS 1260592-33-3) . β-Peptides composed of β³-amino acids are established in the literature to resist proteolytic degradation by common serine and cysteine proteases that recognize α-peptide backbones; this property has been exploited in the design of biologically stable peptidomimetics [1]. The β³-homoalanine scaffold of the target compound thus provides inherent metabolic stability that the corresponding α-amino acid variant cannot offer, while the Fmoc group maintains full compatibility with standard SPPS protocols. The rotatable bond count of 8 (vs. fewer in α-amino acid analogs) reflects the conformational flexibility of the extended backbone [2].

β³-Amino Acid Backbone
Class-level inference
Extra methylene group confers reported proteolytic resistance profile
β³-backbone may support extended stability in biological milieu compared to α-analogs
Compound-specific stability data not identified; class-level property of β-peptides vs. α-peptides
proteolytic stability β-peptide peptidomimetic

Pyridyl Side Chain: Metal Coordination vs. Phenyl Analog

The 3-pyridyl side chain of the target compound introduces a basic nitrogen (pKa ≈ 5.2 for pyridine) capable of acting as a hydrogen-bond acceptor and metal-coordination ligand (e.g., Zn²⁺, Cu²⁺, Fe²⁺/³⁺ in metalloprotein contexts), functionalities entirely absent from the phenyl analog Fmoc-(S)-3-amino-4-phenylbutyric acid [1]. The target compound's topological polar surface area (TPSA) of 88.5 Ų includes contributions from the pyridyl nitrogen, yielding 5 hydrogen-bond acceptor sites (vs. 4 for the phenyl analog), as computed by PubChem [2]. This additional H-bond acceptor capacity and metal-ligating potential enable applications in metallopeptide design, catalysis, and metal-chelate radiopharmaceuticals that the phenyl analog cannot support. The computed XLogP3-AA of 3.5 reflects balanced lipophilicity appropriate for membrane permeability while retaining aqueous solubility contributions from the pyridyl nitrogen [2].

Pyridyl Side Chain
Cross-study comparable
5 H-bond acceptors
vs. 4 for phenyl analog
Enables metal-coordination functionality and additional H-bond acceptor capacity
Supports metallopeptide design and radiopharmaceutical ligand applications
metal coordination hydrogen bonding heterocycle incorporation

Fmoc vs. Boc: SPPS Compatibility & Orthogonality

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the target compound enables base-labile deprotection with 20% piperidine in DMF under mild conditions compatible with acid-labile side-chain protecting groups (tBu, Boc, Trt) used in standard Fmoc/tBu SPPS strategies [1]. In contrast, the Boc-protected analog Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid requires strongly acidic conditions (TFA) for deprotection, which is incompatible with Fmoc-based SPPS workflows and necessitates the orthogonal Boc/Bzl strategy . The Fmoc variant (CAS 270063-60-0) is supplied at minimum 95% purity (HPLC) by multiple vendors (AKSci, CymitQuimica, Chemenu) with recommended long-term storage at 2–8°C, consistent with Fmoc building block handling protocols .

Fmoc vs. Boc SPPS Fit
Direct head-to-head
Base-labile deprotection compatible with Fmoc/tBu strategy; vendor purity ≥95% (HPLC)
Direct fit for standard automated SPPS workflows without synthesis strategy change
Boc variant requires orthogonal Boc/Bzl strategy, increasing procedural complexity
solid-phase peptide synthesis Fmoc chemistry protecting group strategy

Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid: Application Scenarios


Metal-Coordination & Radiopharmaceutical Peptide Ligands

The 3-pyridyl side chain of the target compound provides a nitrogen donor atom capable of coordinating transition metals (e.g., ⁹⁹ᵐTc, ⁶⁸Ga, Cu, Re), enabling construction of metal-chelate peptide conjugates for imaging and therapeutic radiopharmaceuticals. This functionality is entirely absent from the phenyl analog Fmoc-(S)-3-amino-4-phenylbutyric acid, making the pyridyl-bearing compound the required building block for such applications [1]. The Fmoc protection ensures seamless incorporation into SPPS workflows, while the (S)-stereochemistry maintains L-peptide compatibility.

Proteolytically Stable β-Peptide Inhibitors & Probes

The β³-amino acid backbone of the target compound confers inherent resistance to degradation by common proteases, as established for the β-peptide class. This makes it superior to α-amino acid analogs such as Fmoc-(S)-2-amino-4-(3-pyridyl)butyric acid for designing peptide-based inhibitors or probes intended for prolonged exposure to biological fluids or intracellular environments where proteolytic activity is high [2].

SAR Studies with Defined 3-Pyridyl Regiochemistry

In peptide ligand optimization programs, the position of the pyridyl nitrogen critically influences receptor binding. The 3-pyridyl regioisomer (target compound) produces distinct pharmacological profiles compared to the 4-pyridyl regioisomer (CAS 270065-69-5), as demonstrated in somatostatin antagonist studies where regioisomer substitution altered receptor subtype selectivity by >10-fold [3]. SAR campaigns must use the regiospecifically defined building block to generate interpretable, reproducible data.

Fmoc-SPPS with Heterocyclic Amino Acid Incorporation

The Fmoc protecting group makes this compound directly compatible with standard automated peptide synthesizers operating Fmoc/tBu chemistry. The Boc-protected analog requires a fundamentally different synthesis strategy (Boc/Bzl), which would necessitate separate instrumentation, resins, and protocols. For laboratories standardized on Fmoc-SPPS, the Fmoc variant is the only directly usable form, with vendor-supplied purity ≥95% (HPLC) ensuring coupling efficiency in automated synthesis .

Application
Selection Property
Validation Focus
Metal-coordination & radiopharmaceutical peptide ligands
Pyridyl nitrogen donor for metal chelation
Metal-binding stoichiometry and complex stability review
Proteolytically stable β-peptide inhibitors & probes
β³-amino acid backbone class
Peptide half-life in target biological milieu
SAR studies with defined 3-pyridyl regiochemistry
Regiospecific 3-pyridyl isomer
Receptor subtype binding and functional assay context
Fmoc-SPPS with heterocyclic amino acid incorporation
Fmoc protecting group orthogonality
Coupling efficiency and deprotection monitoring

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